molecular formula C16H18N2O3 B2986419 3-(Cyclohexanecarboxamido)benzofuran-2-carboxamide CAS No. 477512-29-1

3-(Cyclohexanecarboxamido)benzofuran-2-carboxamide

Cat. No.: B2986419
CAS No.: 477512-29-1
M. Wt: 286.331
InChI Key: LGLGJNJJNPEAMC-UHFFFAOYSA-N
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Description

3-(Cyclohexanecarboxamido)benzofuran-2-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. Its unique structure allows for various research opportunities in fields such as pharmaceuticals, materials science, and organic chemistry.

Properties

IUPAC Name

3-(cyclohexanecarbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c17-15(19)14-13(11-8-4-5-9-12(11)21-14)18-16(20)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLGJNJJNPEAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(Cyclohexanecarboxamido)benzofuran-2-carboxamide can be achieved through a highly efficient two-step, one-pot protocol. This involves the transamidation of C–H arylated benzofuran products. The process begins with the installation of 8-aminoquinoline directed C–H arylation, followed by transamidation chemistry . This method enables access to a wide range of C3-substituted benzofuran-2-carboxamide derivatives in good to excellent yields .

Chemical Reactions Analysis

3-(Cyclohexanecarboxamido)benzofuran-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran core, to introduce various substituents.

Common reagents and conditions used in these reactions include palladium catalysts for C–H arylation and specific transamidation reagents for the formation of amide bonds . Major products formed from these reactions include a variety of C3-substituted benzofuran-2-carboxamide derivatives .

Scientific Research Applications

3-(Cyclohexanecarboxamido)benzofuran-2-carboxamide has numerous scientific research applications, including:

    Pharmaceuticals: It serves as a scaffold for designing drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.

    Organic Chemistry: It is used as a building block for synthesizing more complex molecules and exploring new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(Cyclohexanecarboxamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to particular receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-(Cyclohexanecarboxamido)benzofuran-2-carboxamide can be compared with other similar compounds, such as:

    Methoxsalen: Used against psoriasis and eczema.

    Amiodarone and Dronedarone: Antiarrhythmic medications.

    Vilazodone: An antidepressant.

These compounds share the benzofuran core but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific structure, which allows for diverse applications and potential biological activities .

Biological Activity

3-(Cyclohexanecarboxamido)benzofuran-2-carboxamide is a compound characterized by its unique structural features, which combine a benzofuran core with cyclohexanecarboxamide and carboxamide functional groups. This structural complexity enhances its potential biological activity, particularly in pharmaceutical applications.

Structural Characteristics

  • Molecular Formula : C16_{16}H19_{19}N2_{2}O3_{3}
  • Structural Features :
    • Benzofuran core
    • Cyclohexanecarboxamide substitution
    • Carboxamide group at the 2-position

These features contribute to the compound's stability and reactivity in biological systems.

Anticancer Properties

Research indicates that derivatives of benzofuran, including this compound, exhibit significant inhibitory potency against various cancer cell lines. Notably, studies have shown that benzofuran derivatives can effectively inhibit the growth of human cancer cells such as A549 (lung cancer) and NCI-H23 (non-small cell lung cancer) .

Table 1: Anticancer Activity of Benzofuran Derivatives

Compound NameCell Line TestedIC50_{50} (µM)Mechanism of Action
This compoundA549TBDInduces apoptosis via caspase pathways
Benzofuran derivative ANCI-H23TBDInhibits cell proliferation
Benzofuran derivative BMCF-7TBDInduces oxidative stress

Note: TBD = To Be Determined

The biological activity of this compound is hypothesized to involve interactions with specific cellular targets leading to cytotoxic effects. Similar compounds have been observed to interfere with cellular proliferation pathways and induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and caspase activation .

Enzymatic Inhibition

In addition to its anticancer properties, studies have suggested that this compound may exhibit inhibitory activity against specific enzymes, potentially influencing various biochemical pathways critical for cell survival and proliferation. For instance, preliminary findings indicate that it may interact with SIRT proteins, which are implicated in cellular aging and metabolism .

Case Study 1: Anticancer Efficacy

In a controlled study, researchers synthesized several benzofuran derivatives, including this compound. These compounds were tested against multiple cancer cell lines, revealing significant cytotoxic effects. The study utilized assays such as MTT and Annexin V staining to quantify cell viability and apoptosis induction .

Case Study 2: Enzyme Interaction Studies

A separate investigation focused on the interaction of benzofuran derivatives with SIRT enzymes. The results indicated that these compounds could selectively inhibit SIRT2 with IC50_{50} values in the micromolar range, suggesting a potential therapeutic avenue for conditions related to metabolic dysregulation .

Q & A

What are the key considerations for optimizing the synthetic route of 3-(Cyclohexanecarboxamido)benzofuran-2-carboxamide to achieve high yield and purity?

Answer:

  • Intermediate Selection : Utilize intermediates like 3-(4-hydroxybutyryl)-1H-indole-5-carbonitrile, which improves reaction efficiency and reduces side products during cyclization steps .
  • Catalytic Systems : Optimize catalysts (e.g., palladium for cross-coupling) and reaction conditions (temperature, solvent polarity) to minimize by-products. For example, polar aprotic solvents like DMF enhance nucleophilic substitution in benzofuran ring formation .
  • Purification Methods : Employ gradient chromatography or recrystallization using mixed solvents (e.g., ethanol/water) to isolate the target compound with >99% purity, as demonstrated in industrial-scale vilazodone synthesis .

How can structural ambiguities in this compound be resolved using spectroscopic and computational methods?

Answer:

  • NMR Analysis : Compare experimental 13C^{13}\text{C} NMR shifts (e.g., carbonyl carbons at δ 165–170 ppm) with density functional theory (DFT)-predicted values to confirm the cyclohexanecarboxamido group’s position .
  • X-ray Crystallography : Resolve stereochemical uncertainties (e.g., cyclopenta[b]benzofuran derivatives) by analyzing crystal packing and hydrogen-bonding networks, as shown in related benzofuran carboxamide structures .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish between isobaric species (e.g., [M+H]+^+ at m/z 302.37) and verify molecular fragmentation patterns .

What experimental strategies are effective in analyzing contradictory bioactivity data for benzofuran-2-carboxamide derivatives?

Answer:

  • Dose-Response Curves : Re-evaluate IC50_{50} values across multiple cell lines (e.g., cancer vs. normal cells) to identify off-target effects or cytotoxicity thresholds .
  • Kinetic Studies : Monitor time-dependent inhibition (e.g., enzyme assays for HDAC or DOT1L targets) to distinguish between reversible and irreversible binding mechanisms .
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., vilazodone intermediates) to identify trends in substituent effects on activity .

How does the substitution pattern on the benzofuran core influence the compound’s interaction with biological targets like AF9/ENL or DOT1L?

Answer:

  • Steric Effects : Bulky substituents (e.g., cyclohexanecarboxamido) at the 3-position reduce binding affinity to AF9/ENL due to steric clashes in the hydrophobic pocket, as shown in SAR studies .
  • Electronic Effects : Electron-withdrawing groups (e.g., cyano at 5-position) enhance π-stacking interactions with DOT1L’s catalytic site, improving inhibitory potency by 2–3-fold .
  • Molecular Dynamics Simulations : Predict binding stability using docking scores (ΔG < −8 kcal/mol) and RMSD trajectories to validate substituent optimization strategies .

What methodologies are recommended for detecting trace impurities in this compound batches?

Answer:

  • HPLC-MS/MS : Use reverse-phase C18 columns with 0.1% formic acid in mobile phases to separate and quantify impurities (e.g., residual intermediates) at <0.1% levels .
  • ICH Guidelines : Follow Q3A(R2) and Q3B(R2) for impurity profiling, focusing on genotoxic alerts (e.g., nitro or alkyl chloride by-products) .
  • Stability Studies : Accelerate degradation under heat/humidity (40°C/75% RH) to identify degradation pathways and impurity formation mechanisms .

How can researchers design experiments to evaluate the environmental impact of benzofuran-2-carboxamide derivatives?

Answer:

  • Ecotoxicity Assays : Test acute toxicity in Daphnia magna (48h LC50_{50}) and algae (72h growth inhibition) to assess aquatic impact .
  • Biodegradation Studies : Use OECD 301F manometric respirometry to measure % mineralization over 28 days, focusing on carboxamide bond hydrolysis .
  • QSAR Modeling : Predict bioaccumulation potential (log BCF >3.7) using fragment-based descriptors (e.g., cyclohexane lipophilicity) .

What advanced techniques are used to study the fluorescence quenching mechanism of Fe3+^{3+}3+ by benzofuran-based chemosensors?

Answer:

  • Time-Resolved Fluorescence : Measure lifetime decay (τ) to distinguish static (τ unchanged) vs. dynamic (τ reduced) quenching in Fe3+^{3+}-BGA complexes .
  • Job’s Plot Analysis : Confirm a 1:1 binding stoichiometry between Fe3+^{3+} and the chemosensor’s glycinamide moiety .
  • DFT Calculations : Map frontier molecular orbitals (HOMO-LUMO) to identify electron transfer pathways responsible for the “on-off” response .

How can synthetic scalability challenges for this compound be addressed in process chemistry?

Answer:

  • Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., Friedel-Crafts acylation) to improve heat dissipation and scale-up efficiency .
  • Green Solvent Substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps to reduce environmental footprint .
  • Quality-by-Design (QbD) : Use design of experiments (DoE) to optimize critical parameters (e.g., reaction time, catalyst loading) for robust manufacturing .

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